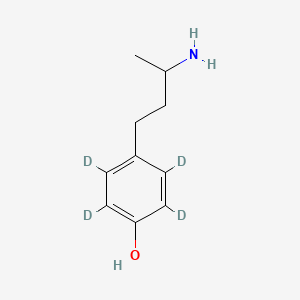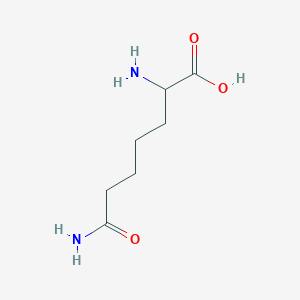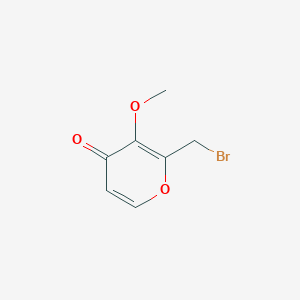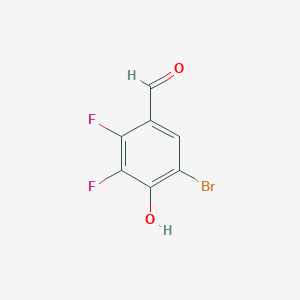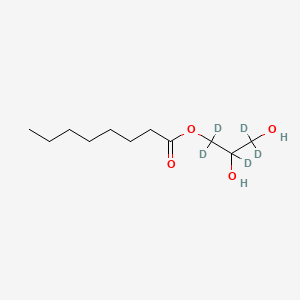
1-Octanoyl-rac-glycerol-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Octanoyl-rac-glycerol-d5, also known as Glyceryl 1-monooctanoate, is a monoacylglycerol that contains octanoic acid at the sn-1 position. This compound is a deuterated form of 1-Octanoyl-rac-glycerol, where five hydrogen atoms are replaced with deuterium. It is commonly used in scientific research due to its unique properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Octanoyl-rac-glycerol-d5 can be synthesized through the esterification of glycerol with octanoic acid in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to achieve the desired product. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the incorporation of deuterium.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Octanoyl-rac-glycerol-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted esters or amides.
Applications De Recherche Scientifique
1-Octanoyl-rac-glycerol-d5 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of lipid metabolism and enzymatic reactions.
Biology: Investigated for its antimicrobial properties against bacteria and fungi.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mécanisme D'action
The mechanism of action of 1-Octanoyl-rac-glycerol-d5 involves its interaction with biological membranes and enzymes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It can also inhibit the growth of microorganisms by disrupting their cell membranes. The deuterium atoms in the compound may enhance its stability and bioavailability.
Comparaison Avec Des Composés Similaires
1-Octanoyl-rac-glycerol-d5 can be compared with other monoacylglycerols such as:
1-Decanoyl-rac-glycerol: Contains a longer carbon chain, resulting in different physical and chemical properties.
1-Lauroyl-rac-glycerol: Has a similar structure but with a lauric acid moiety, leading to different biological activities.
1-Oleoyl-rac-glycerol: Contains an unsaturated fatty acid, affecting its reactivity and applications.
Uniqueness: The presence of deuterium atoms in this compound makes it unique, as it can be used in studies involving isotopic labeling and tracing. This property allows researchers to investigate metabolic pathways and reaction mechanisms with greater precision.
Propriétés
Formule moléculaire |
C11H22O4 |
|---|---|
Poids moléculaire |
223.32 g/mol |
Nom IUPAC |
(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) octanoate |
InChI |
InChI=1S/C11H22O4/c1-2-3-4-5-6-7-11(14)15-9-10(13)8-12/h10,12-13H,2-9H2,1H3/i8D2,9D2,10D |
Clé InChI |
GHBFNMLVSPCDGN-GFWWIRCNSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCC)O)O |
SMILES canonique |
CCCCCCCC(=O)OCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4'-((1,2',7'-Trimethyl-1H,3'H-[2,5'-bibenzo[d]imidazol]-3'-yl)methyl)-[1,1'-biphenyl]-2-carboxylic Acid](/img/structure/B13432498.png)
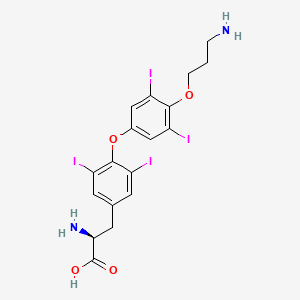
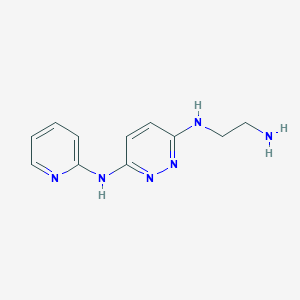
![4,4'-[Chloro(4-methoxyphenyl)ethenylidene]bis-phenol](/img/structure/B13432510.png)
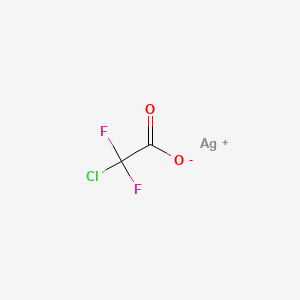
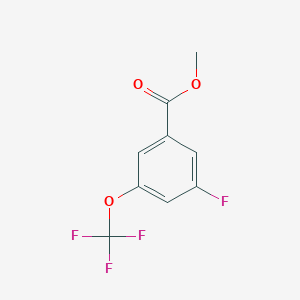
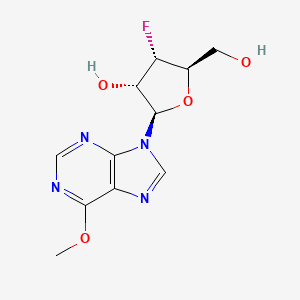
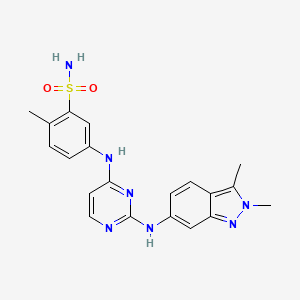
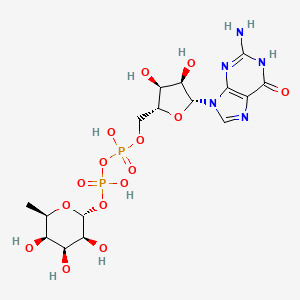
![prop-2-ynyl(-2)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13432549.png)
